4-アジドベンゾニトリル

概要

説明

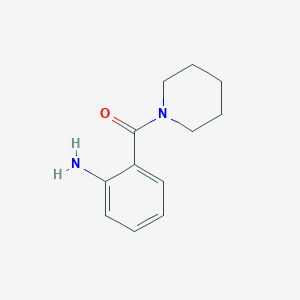

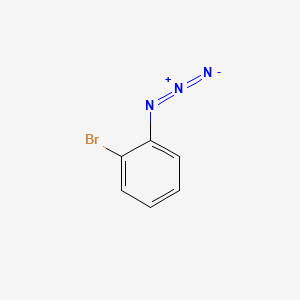

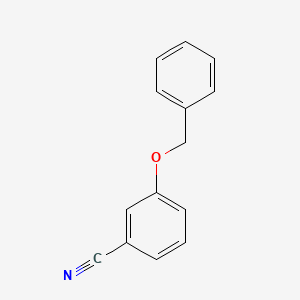

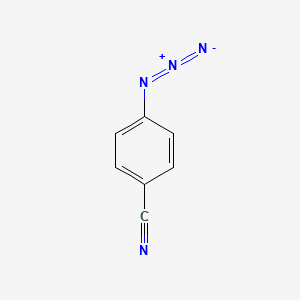

4-Azidobenzonitrile is a useful research compound. Its molecular formula is C7H4N4 and its molecular weight is 144.13 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Azidobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Azidobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azidobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アミンの合成

4-アジドベンゾニトリル: は、アジドの還元によるアミンの合成に使用されます。 注目すべき方法としては、水性アルカリ条件下でD-グルコースとKOHを用いて還元を促進する方法があります . このプロセスは、シアノ基、ニトロ基、ケトン基などの他の還元可能な官能基の存在下でアジドを還元できるため、化学選択性に優れています .

グリーンケミストリーへの応用

グリーンケミストリーの分野では、4-アジドベンゾニトリルは、遷移金属を用いない還元プロトコルを開発するための前駆体として役立ちます。 これらのプロトコルは、環境に優しく、毒性のある水素源や高価な金属触媒を使用しないように設計されています .

複素環式化合物の合成

この化合物は、多くの医薬品において基本的な構造である様々な複素環の合成において重要な役割を果たします。 4-アジドベンゾニトリルなどの有機アジドは、ピロールなどの1つのヘテロ原子を含む五員環や、ピラゾールやイソキサゾールなどの2つのヘテロ原子を含む複素環を生成するために使用されます .

有機合成

4-アジドベンゾニトリル: は、特に有機中間体の調製において、有機合成における汎用性の高い試薬です。 アミンへの変換により、医薬品、炭水化物、ヌクレオシドに有用な幅広い化合物が得られます .

材料科学

材料科学において、4-アジドベンゾニトリルは、4-(4-アセチル-5-メチル-1H-1,2,3-トリアゾール-1-イル)ベンゾニトリルなどの結晶の合成と成長に関与しています。 これらの材料は、電子工学や非線形光学における潜在的な用途について研究されています .

触媒研究

4-アジドベンゾニトリルのアジド基は、触媒研究において配位子または反応性中間体として作用することができます。 これは、新しい触媒反応と経路を探求するために使用され、特に特定の結合形成を促進する触媒の開発に役立ちます .

医薬品開発

アミンや複素環の合成における役割から、4-アジドベンゾニトリルは、新しい医薬品の開発に役立っています。 これは、抗ウイルス剤、抗菌剤、抗癌剤などの潜在的な治療用途を持つ化合物を生成するために使用されます .

生体接合技術

4-アジドベンゾニトリル: は、様々な生体分子を表面や他の分子に結合させるために使用される生体接合技術にも使用されます。 この用途は、バイオセンサーや診断アッセイの分野で非常に重要です .

Safety and Hazards

作用機序

Target of Action

4-Azidobenzonitrile is a versatile compound that primarily targets organic azides . Organic azides are useful synthons that find wide applications in the synthesis of heterocycles . They can be prepared with good regio-, stereo-, and enantioselectivity, and their transformation to amines provides access to a variety of organic intermediates .

Mode of Action

The compound interacts with its targets through a process known as reduction . In this process, 4-Azidobenzonitrile is reduced to amines in water using D-glucose and KOH as green reagents .

Biochemical Pathways

The reduction of azides to amines is an important protocol in the preparation of amines . This process affects the biochemical pathways involved in the synthesis of pharmaceuticals, carbohydrates, and nucleosides . The reduction of 4-Azidobenzonitrile yields corresponding amines in high yield (85–99%) .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The result of the action of 4-Azidobenzonitrile is the production of amines . These amines are important intermediates in the synthesis of various organic compounds, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides .

Action Environment

The action of 4-Azidobenzonitrile is influenced by the environment in which the reaction takes place. The reduction of azides to amines under aqueous alkaline conditions is promoted by D-glucose and KOH . This suggests that the reaction environment plays a significant role in the efficacy and stability of the compound’s action.

生化学分析

Biochemical Properties

4-Azidobenzonitrile plays a significant role in biochemical reactions, particularly as a photosensitive cross-linking reagent. It interacts with primary amines and other chemical groups upon photolysis by ultraviolet radiation . This interaction is crucial for identifying and studying surface receptors and other biomolecules. The compound’s azide group reacts with various chemical groups, making it a versatile tool in biochemical research.

Cellular Effects

4-Azidobenzonitrile influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to cross-link proteins and other biomolecules upon exposure to UV light allows researchers to study the dynamics of receptor-ligand interactions and other cellular processes . This compound can affect cell function by altering the behavior of surface receptors and other critical biomolecules.

Molecular Mechanism

At the molecular level, 4-Azidobenzonitrile exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. Upon photolysis, the azide group forms reactive nitrenes that can covalently bond with nearby biomolecules . This mechanism allows for the precise study of protein-protein interactions, enzyme activities, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Azidobenzonitrile can change over time due to factors such as stability and degradation. The compound’s stability is influenced by storage conditions, including temperature and light exposure . Long-term studies have shown that 4-Azidobenzonitrile can maintain its activity for extended periods under optimal conditions, but its effectiveness may diminish over time if not stored properly.

Dosage Effects in Animal Models

The effects of 4-Azidobenzonitrile vary with different dosages in animal models. At lower doses, the compound can effectively cross-link biomolecules without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Researchers must carefully determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

4-Azidobenzonitrile is involved in metabolic pathways that include its reduction to amines under specific conditions This reduction process is facilitated by enzymes and cofactors that interact with the compound, affecting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, 4-Azidobenzonitrile is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical experiments.

Subcellular Localization

4-Azidobenzonitrile’s subcellular localization is influenced by targeting signals and post-translational modifications The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects

特性

IUPAC Name |

4-azidobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-5-6-1-3-7(4-2-6)10-11-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURUKVUJGYBZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341784 | |

| Record name | 4-azidobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-41-6 | |

| Record name | 4-azidobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

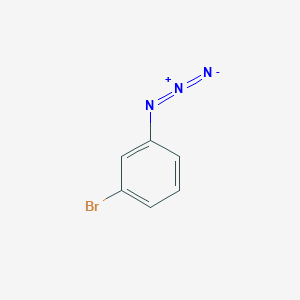

Q1: The research paper examines the reactions of various aromatic azides with group 13 metal trichlorides. Why didn't 4-azidobenzonitrile react with these metal halides?

A1: The study found that 4-azidobenzonitrile, unlike other tested aromatic azides, did not react with aluminum trichloride, gallium trichloride, or indium trichloride. [] The researchers attribute this lack of reactivity to the electron-withdrawing nature of the nitrile substituent on the benzene ring. This electron-withdrawing group likely reduces the electron density in the azide moiety, making it less susceptible to attack by the electrophilic metal centers of the group 13 trichlorides.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(Pyridin-4-yl)ethyl]piperazine](/img/structure/B1268323.png)